molecular formula C15H16N2O2S2 B5733329 ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate

ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate

Cat. No. B5733329
M. Wt: 320.4 g/mol
InChI Key: ATSKIOFXXKMJBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate, also known as EACT, is a chemical compound that has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. In

Scientific Research Applications

Ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been found to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate has been found to exhibit antimicrobial effects against a wide range of bacterial and fungal pathogens.

Mechanism of Action

The mechanism of action of ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate is not fully understood. However, it is believed that the compound exerts its biological effects by interacting with various cellular targets. For example, ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate has been found to exhibit a wide range of biochemical and physiological effects. For example, the compound has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in vitro and in vivo. It has also been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate has been found to exhibit antimicrobial effects against a wide range of bacterial and fungal pathogens.

Advantages and Limitations for Lab Experiments

Ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate has several advantages for lab experiments. For example, the compound is relatively easy to synthesize and purify. It is also stable under a wide range of conditions, making it suitable for use in various assays. However, there are also some limitations to using ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate in lab experiments. For example, the compound is highly lipophilic, which may limit its solubility in aqueous solutions. Additionally, the mechanism of action of ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate. For example, further studies are needed to fully understand the mechanism of action of the compound. Additionally, more research is needed to determine the efficacy of ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate in animal models of disease. Finally, there is a need for the development of more potent and selective analogs of ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate that can be used as therapeutics.

Synthesis Methods

The synthesis of ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate involves the reaction of ethyl 2-amino-5-methylthiophene-3-carboxylate with anilinocarbonyl sulfenyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting compound is then purified through column chromatography to obtain pure ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate.

properties

IUPAC Name

ethyl 5-methyl-2-(phenylcarbamothioylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S2/c1-3-19-14(18)12-9-10(2)21-13(12)17-15(20)16-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSKIOFXXKMJBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C)NC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate

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